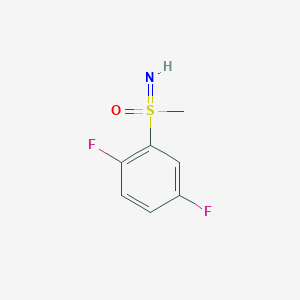
1,4-difluoro-2-(S-methylsulfonimidoyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene is a chemical compound with the molecular formula C₇H₇F₂NOS It is characterized by the presence of two fluorine atoms and a sulfonimidoyl group attached to a benzene ring
准备方法
The synthesis of 1,4-difluoro-2-(S-methylsulfonimidoyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonimidoylation: Introduction of the sulfonimidoyl group through a reaction with sulfonyl chlorides and amines under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonimidoyl group can be oxidized to sulfonyl or reduced to sulfinyl derivatives using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
作用机制
The mechanism of action of 1,4-difluoro-2-(S-methylsulfonimidoyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
相似化合物的比较
1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene can be compared with similar compounds such as:
1,2-Difluoro-4-(methylsulfonyl)benzene: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
1,4-Difluoro-2-(methylsulfonyl)benzene: Lacks the sulfonimidoyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in research and industry.
生物活性
1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C7H6F2N2O2S
- CAS Number : 2059934-12-0
- Molecular Weight : 210.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonimidoyl group may interact with key enzymes, disrupting their function and leading to altered metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, highlighting its potential as a lead compound in drug discovery for antibiotic development .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications. A study involving various sulfonamide derivatives indicated that modifications to the sulfonamide group could enhance anti-inflammatory activity, suggesting that structural variations could lead to improved therapeutic profiles .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
(2,5-difluorophenyl)-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NOS/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVMYQKRTYFNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













